molecular formula C5H4Cl2N2S B019916 4,6-Dichloro-2-(methylthio)pyrimidine CAS No. 6299-25-8

4,6-Dichloro-2-(methylthio)pyrimidine

Cat. No. B019916
CAS RN: 6299-25-8
M. Wt: 195.07 g/mol
InChI Key: FCMLONIWOAGZJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine and its derivatives has been explored through various methods. A notable approach involves the synthesis from methyl 3-aminothiophene-2-carboxylate and urea, yielding significant intermediates for anticancer drugs (Zhou et al., 2019). Another method reported the synthesis of 2-methylthio-4,6-difluorin pyrimidine, highlighting the reaction conditions and yield (Li-li, 2007).

Molecular Structure Analysis

The molecular and electronic structure of 4,6-dichloro-2-(methylthio)pyrimidine derivatives has been authenticated through spectroscopic studies and quantum chemical calculations, indicating potential for nonlinear optical materials (Krishna Murthy et al., 2019). The crystal structure analysis provided insights into the compound's solid-state characteristics and interactions, such as C-H⋯O and π···π interactions.

Chemical Reactions and Properties

4,6-Dichloro-2-(methylthio)pyrimidine undergoes various chemical reactions leading to novel compounds with potential applications. For instance, its reaction with heterocumulenes yields pyrimido[4,5-d]pyrimidines, demonstrating a convenient method for synthesizing these derivatives under thermal conditions (Prajapati & Thakur, 2005).

Physical Properties Analysis

The physical properties, including vibrational spectra and bonding characteristics, have been studied using FT-IR, FT-Raman spectroscopy, and density functional theory (DFT). These studies reveal the compound's intramolecular hydrogen bonding and harmonic vibrational frequencies, aiding in understanding its stability and interactions (Balachandran et al., 2011).

Chemical Properties Analysis

The chemical properties of 4,6-Dichloro-2-(methylthio)pyrimidine, including reactivity and potential for forming derivatives with biological activity, have been explored. Investigations into its reactivity parameters, such as molecular electrostatic potential and Fukui indices, provide insights into its suitability for applications in nonlinear optical devices and its stability in various conditions (Krishna Murthy et al., 2019).

Scientific Research Applications

Application 1: Corrosion Inhibition

  • Summary of the Application : 4,6-Dichloro-2-(methylthio)pyrimidine (DCMTP) has been studied for its corrosion inhibition effect on AISI type 321 stainless steel in 1.0 M hydrochloric acid solution .
  • Methods of Application or Experimental Procedures : The corrosion inhibition effect was investigated using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) technique . The corrosion process occurs under charge transfer control . The study was conducted at a temperature of 30°C .
  • Results or Outcomes : Polarization curves showed that DCMTP acts as a cathodic type inhibitor . Increasing the concentration of the inhibitor led to a significant reduction in the corrosion rate of stainless steel, with an achievable inhibition efficiency of 72% at 8 x 10^-4 M DCMTP .

Application 2: Synthesis of N-substituted Azacalix Pyrimidines

  • Summary of the Application : 4,6-Dichloro-2-(methylthio)pyrimidine has been used in the synthesis of N-substituted azacalix pyrimidines .
  • Results or Outcomes : The outcome is the successful synthesis of N-substituted azacalix pyrimidines . These compounds have potential applications in various fields, including medicinal chemistry and materials science .

Application 3: Synthesis of Disubstituted Pyrimidines

  • Summary of the Application : 4,6-Dichloro-2-(methylthio)pyrimidine has been used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
  • Results or Outcomes : The outcome is the successful synthesis of disubstituted pyrimidines . These compounds have potential applications in various fields, including medicinal chemistry and materials science .

Application 4: Synthesis of Biarylpyrimidines

  • Summary of the Application : 4,6-Dichloro-2-(methylthio)pyrimidine has been used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
  • Results or Outcomes : The outcome is the successful synthesis of biarylpyrimidines . These compounds have potential applications in various fields, including medicinal chemistry and materials science .

Application 5: Formation of Monometallic and Bimetallic Complexes

  • Summary of the Application : 4,6-Dichloro-2-(methylthio)pyrimidine reacts with (η 5 -C 5 H 5 )Fe (CO) 2 to form monometallic and bimetallic complexes .
  • Results or Outcomes : The outcome is the successful formation of monometallic and bimetallic complexes . These complexes have potential applications in various fields, including catalysis and materials science .

Safety And Hazards

4,6-Dichloro-2-(methylthio)pyrimidine causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

4,6-dichloro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMLONIWOAGZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212197
Record name 4,6-Dichloropyrimidine methyl sulphide
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Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(methylthio)pyrimidine

CAS RN

6299-25-8
Record name 4,6-Dichloro-2-(methylthio)pyrimidine
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Record name 4,6-Dichloro-2-(methylthio)pyrimidine
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Record name 6299-25-8
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Record name 4,6-Dichloropyrimidine methyl sulphide
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Record name 4,6-dichloropyrimidine methyl sulphide
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Record name 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
V Balachandran, A Lakshmi, A Janaki - Spectrochimica Acta Part A …, 2011 - Elsevier
The FT-IR and FT-Raman spectra of 4,6-dichloro-2-(methylthio)pyrimidine (DMP) have been recorded and analyzed. The optimized geometry, intramolecular hydrogen bonding, and …
Number of citations: 25 www.sciencedirect.com
RY Khaled, AM Abdel-Gaber… - Int. J. Electrochem. Sci, 2016 - electrochemsci.org
The corrosion inhibition effect of 4, 6-dichloro-2-(methylthio) pyrimidine (DCMTP) on AISI type 321 stainless steel in 1.0 M hydrochloric acid solution at 30 o C was investigated using …
Number of citations: 13 electrochemsci.org
AS Kalogirou, PA Koutentis - ARKIVOC: Online Journal of …, 2020 - search.ebscohost.com
A route to 4, 5, 6-trichloropyrimidine-2-carbonitrile was developed starting from 4, 6-dichloro-2-(methylthio)-pyrimidine. The latter was converted to 4, 6-bis (benzyloxy)-5-…
Number of citations: 1 search.ebscohost.com
AS Kalogirou, PA Koutentis - Molbank, 2019 - mdpi.com
4,6-Dichloro-2-(methylthio)pyrimidine (7) was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine (15) and 4,6-dimethoxy-2-(methylthio)pyrimidine (14). Chlorination of the latter …
Number of citations: 3 www.mdpi.com
DE Lynch, I McClenaghan - Acta Crystallographica Section C …, 2000 - scripts.iucr.org
(IUCr) 4,6-Dichloro-2-(methylthio)pyrimidine Journal logo Acta Crystallographica Section C Acta Crystallographica Section C STRUCTURAL CHEMISTRY Journals Logo IUCr IT WDC search …
Number of citations: 4 scripts.iucr.org
R Baiazitov, W Du, CS Lee, S Hwang, NG Almstead… - …, 2013 - thieme-connect.com
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak …
Number of citations: 19 www.thieme-connect.com
PK Murthy, C Valverde, V Suneetha… - Journal of Molecular …, 2019 - Elsevier
In this work the 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP) has been synthesized from 4,6-dichloro-2-(methylthio)pyrimidine, its molecular and electronic structure was …
Number of citations: 29 www.sciencedirect.com
AS Kalogiroua, PA Koutentisb - Organic Chemistry, 2020 - arkat-usa.org
A route to 4, 5, 6-trichloropyrimidine-2-carbonitrile was developed starting from 4, 6-dichloro-2-(methylthio)-pyrimidine. The latter was converted to 4, 6-bis (benzyloxy)-5-…
Number of citations: 5 www.arkat-usa.org
AS Kalogirou, PA Koutentis - Molbank, 2016 - mdpi.com
4,6-Dichloro-2-(methylthio)pyrimidine (3) reacts with EtONa in EtOH, at ca. 20 C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) in 89% yield. The latter is …
Number of citations: 1 www.mdpi.com
N Oh, KH Nam, M Goh, BC Ku, JG Kim, NH You - Polymer, 2019 - Elsevier
Totally colorless, transparent, and highly refractive poly(phenylene thioether ether)s (PPTEs) containing thianthrene-2,7-disulfanyl moiety were developed in this study. A new 4,4′-diol …
Number of citations: 16 www.sciencedirect.com

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